molecular formula C15H14F2N2O2 B6640285 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea

1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea

Cat. No. B6640285
M. Wt: 292.28 g/mol
InChI Key: ZENLZRKHDUCONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1970s and has been used for the treatment of a variety of conditions, including arthritis, gout, and menstrual cramps.

Mechanism of Action

1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea works by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in pain and inflammation, and by inhibiting their production, 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea can reduce pain and inflammation.
Biochemical and Physiological Effects:
1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea in lab experiments is that it is relatively inexpensive and easy to synthesize. It is also readily available and has been extensively studied, which makes it a useful tool for researchers. One limitation of using 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea in lab experiments is that it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for the study of 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea. One area of research is the potential use of 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea in the treatment of Alzheimer's disease. Another area of research is the development of new analogs of 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea that may have improved anti-inflammatory and analgesic properties. Additionally, the use of 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea in combination with other drugs may be explored to determine if it can enhance their therapeutic effects.
Conclusion:
In conclusion, 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are involved in pain and inflammation. 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea has a number of biochemical and physiological effects and has been studied for its potential use in the treatment of Alzheimer's disease. While there are some limitations to its use in lab experiments, 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea remains a useful tool for researchers and has a number of potential future directions for study.

Synthesis Methods

1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea is synthesized by reacting 2,6-difluorobenzyl alcohol with phenyl isocyanate in the presence of a base. The resulting product is then hydrolyzed to form 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea. The synthesis of 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.

properties

IUPAC Name

1-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c16-11-7-4-8-12(17)14(11)13(20)9-18-15(21)19-10-5-2-1-3-6-10/h1-8,13,20H,9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENLZRKHDUCONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea

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